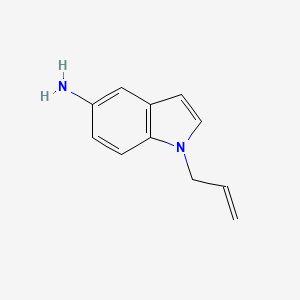
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol It is characterized by the presence of an amino group, a methoxy-substituted pyridine ring, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-1-(5-methoxypyridin-3-yl)ethanone, while substitution reactions can produce various derivatives with different functional groups on the pyridine ring .
Applications De Recherche Scientifique
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The methoxy-substituted pyridine ring can participate in π-π interactions and other non-covalent interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(3-methoxypyridin-2-yl)ethan-1-ol: Similar structure but with the methoxy group at a different position on the pyridine ring.
2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol: Similar structure but with an additional amino group on the ethan-1-ol moiety.
Uniqueness
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-amino-1-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-2-6(4-10-5-7)8(11)3-9/h2,4-5,8,11H,3,9H2,1H3 |
Clé InChI |
PZQXNJOFVNFPJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


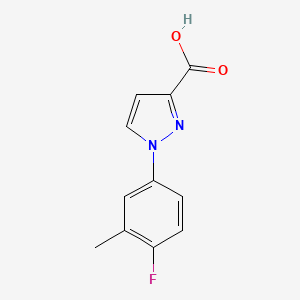
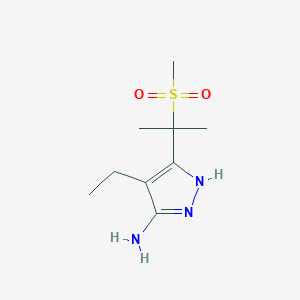
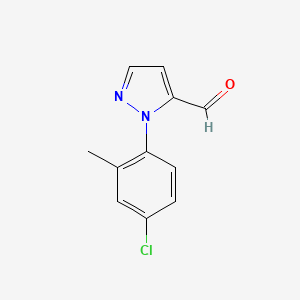
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
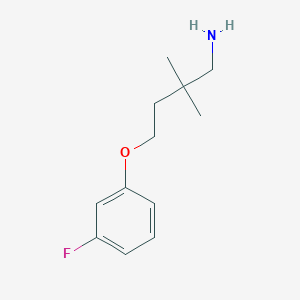
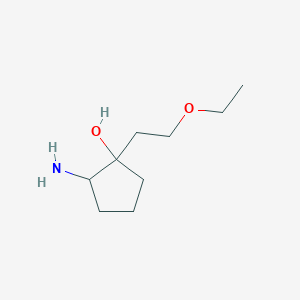
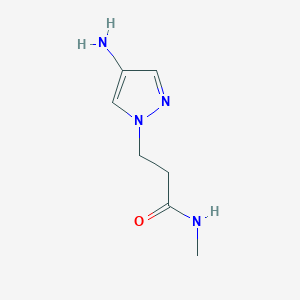
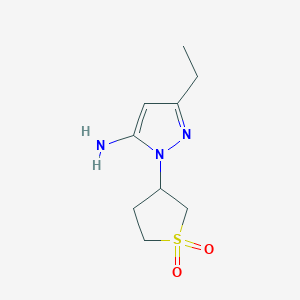
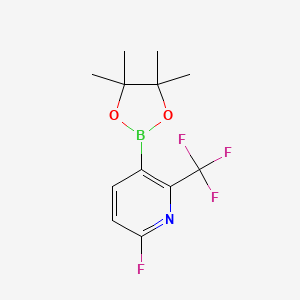
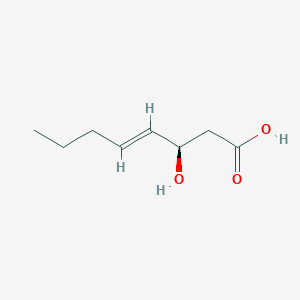
![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
